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Compound of Interest

Compound Name: ML204

Cat. No.: B1676640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML204, a potent and selective

inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion

channels. ML204 has emerged as a critical pharmacological tool for investigating the

physiological roles of these channels and holds therapeutic potential for TRPC4/5-mediated

pathologies.[1] This document details the structure-activity relationship (SAR), mechanism of

action, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Profile
Compound Name: ML204[2]

Chemical Name: 4-Methyl-2-(1-piperidinyl)quinoline[2][3]

Molecular Formula: C₁₅H₁₈N₂[3][4]

Molecular Weight: 226.32 g/mol [3][4]

Mechanism of Action: Direct channel blocker of TRPC4 and TRPC5.[1][5] Its inhibitory action

is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a

direct interaction with the channel protein.[6][7]
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Quantitative Data: Structure-Activity Relationship
(SAR) of ML204 Analogs
The following table summarizes the SAR data for ML204 and its analogs, detailing how

structural modifications to the 4-methyl-2-(1-piperidinyl)quinoline core affect its inhibitory

activity on TRPC4 channels. The data is derived from fluorescent-based intracellular Ca²⁺

assays.

Compound ID

R-Group
Modification
(Piperidinyl
Moiety)

Quinoline
Modification

TRPC4 IC₅₀
(µM)

Selectivity vs.
TRPC6 (Fold)

ML204 (1) Piperidine 4-Methyl 0.96 ~19

2 Pyrrolidine 4-Methyl 2.75 ~5.4

3 Homopiperazine 4-Methyl 1.50 9.7

4
4-

Methylpiperidine
4-Methyl 5.3 -

5
4-

Phenylpiperidine
4-Methyl 12.6 -

6 Piperazine 4-Methyl Inactive -

7 Morpholine 4-Methyl >20 -

9 Diethylamine 4-Methyl 5.2 -

13
3-

Methylpyrrolidine
4-Methyl 2.5 -

Data synthesized from Miller et al., J Biol Chem, 2011.[2][7]

SAR Summary: The initial SAR studies focused on modifying the piperidinyl and quinoline

moieties of ML204.[7]
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Piperidinyl Moiety: The piperidine ring is crucial for potent activity. Both contracting

(pyrrolidine, 2) and expanding (homopiperazine, 3) the ring size resulted in a decrease in

potency.[7] Substitutions on the piperidine ring, such as with methyl (4) or phenyl (5) groups,

were poorly tolerated and led to a significant loss of activity.[7] The introduction of

heteroatoms, as seen in the morpholine (7) and piperazine (6) analogs, also dramatically

reduced or abolished activity.[7] Acyclic analogs, like the diethylamine derivative (9), showed

a notable decrease in potency.[7]

Quinoline Moiety: Further exploration of the quinoline portion of the molecule was initiated

based on the more potent piperazine, pyrrolidine, and homopiperazine analogs.[7]

Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of ML204 are

provided below.

3.1. Fluorescent Intracellular Ca²⁺ Influx Assay

This high-throughput assay measures changes in intracellular calcium in response to TRPC4

activation and inhibition.

Cell Culture: HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled

receptor (e.g., µ-opioid receptor) are plated in 96-well or 384-well black-walled, clear-bottom

microplates and cultured overnight.[6]

Dye Loading: A loading buffer is prepared containing a calcium-sensitive fluorescent dye

(e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered

salt solution such as Hanks' Balanced Salt Solution (HBSS).[6] The cells are incubated with

the dye-loading solution for 60 minutes at 37°C in the dark.[6]

Compound Addition: Serial dilutions of ML204 are prepared in HBSS. After incubation, the

cells are washed twice with HBSS to remove excess dye.[6] The compound dilutions are

then added to the respective wells and incubated for 10-20 minutes at room temperature.[6]

Assay and Data Acquisition: A fluorescence microplate reader (e.g., FLIPR or FlexStation) is

used to measure baseline fluorescence. A TRPC4 agonist, such as a specific GPCR agonist
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(e.g., 300 nM DAMGO for µ-opioid receptor), is added to all wells to activate the channels.[2]

[6]

Data Analysis: The increase in fluorescence intensity, corresponding to Ca²⁺ influx, is

measured. The inhibitory effect of ML204 is quantified by its ability to reduce this

fluorescence increase. The percentage of inhibition is plotted against the ML204
concentration to determine the IC₅₀ value.[6]

3.2. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPC4 channels, providing

high-resolution data on the inhibitor's effects.

Cell Preparation: Cells expressing TRPC4 channels (e.g., HEK293 cells co-expressing

TRPC4β and µ-opioid receptors) are grown on glass coverslips.[6][7]

Pipette and Solutions: Borosilicate glass capillaries are pulled to create micropipettes with a

resistance of 3-5 MΩ.[6]

Intracellular (pipette) solution (in mM): 140 Cs-aspartate, 10 HEPES, 1 EGTA, 4 Mg-ATP,

and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.[6][7]

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and

10 glucose, adjusted to pH 7.4 with NaOH.[6]

Recording: The whole-cell configuration is established. The voltage across the cell

membrane is clamped, and ionic currents are recorded.[6] TRPC4 currents are activated by

a GPCR agonist (e.g., 50 nM DAMGO).[7] To investigate direct channel blocking, currents

can also be activated by including 0.1 mM GTPγS in the intracellular solution to persistently

activate G-proteins.[7]

Compound Application: Once a stable baseline current is established, solutions containing

different concentrations of ML204 are perfused into the bath.[6] Voltage ramps (e.g., from

-100 mV to +100 mV over 200 ms) are applied to determine the current-voltage (I-V)

relationship.[6]
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Data Analysis: The amplitude of the TRPC4-mediated current is measured at a specific

voltage (e.g., +80 mV and -80 mV) before and after the application of ML204.[6] The

percentage of inhibition for each concentration is calculated and plotted against the logarithm

of the ML204 concentration to determine the IC₅₀ value.[6]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by ML204 and the

general experimental workflow for its characterization.
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Caption: GPCR-mediated activation of TRPC4 and its inhibition by ML204.
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Caption: General workflow for the discovery and characterization of ML204.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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